molecular formula C6H13NO B13654241 (R)-2-(Tetrahydrofuran-2-yl)ethan-1-amine

(R)-2-(Tetrahydrofuran-2-yl)ethan-1-amine

Cat. No.: B13654241
M. Wt: 115.17 g/mol
InChI Key: ZCOIVJPCZLPQPT-ZCFIWIBFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R)-oxolan-2-yl]ethan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding oxirane derivative using a suitable reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically takes place in an anhydrous solvent like diethyl ether under reflux conditions .

Industrial Production Methods

Industrial production of 2-[(2R)-oxolan-2-yl]ethan-1-amine often involves the use of catalytic hydrogenation of the corresponding oxirane derivative. This method is preferred due to its scalability and efficiency. The reaction is carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-oxolan-2-yl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2R)-oxolan-2-yl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2R)-oxolan-2-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with amine receptors in biological systems, influencing neurotransmitter release and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2R)-oxolan-2-yl]ethan-1-amine is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are important in drug development and other applications .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

2-[(2R)-oxolan-2-yl]ethanamine

InChI

InChI=1S/C6H13NO/c7-4-3-6-2-1-5-8-6/h6H,1-5,7H2/t6-/m1/s1

InChI Key

ZCOIVJPCZLPQPT-ZCFIWIBFSA-N

Isomeric SMILES

C1C[C@@H](OC1)CCN

Canonical SMILES

C1CC(OC1)CCN

Origin of Product

United States

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